(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide
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Overview
Description
“(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar thiazole derivatives has been reported in the literature . A series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Molecular Structure Analysis
The molecular structure of thiazole derivatives has been studied using various computational methods . The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity . The UV spectra are calculated by using TDDFT on the optimized geometry .Chemical Reactions Analysis
Thiazole derivatives have been found to participate in various chemical reactions. For instance, a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be analyzed using various computational methods . For instance, the optoelectronic properties of the molecule can be calculated using the DFT/6–311++G(d,p) method .Scientific Research Applications
Organic Electronics
The thiazolo [5,4-d]thiazole fused (bi)heterocycle, which is a part of the compound structure, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This makes it a promising building block in the synthesis of semiconductors for plastic electronics .
Organic Photovoltaics
The aryl-functionalized thiazolo [5,4-d]thiazole derivatives, similar to our compound, are easily prepared and have shown high potential in the field of organic photovoltaics .
Anticonvulsant Agent
There is a possibility that this compound could be used as an anticonvulsant agent . However, more research is needed to confirm this application.
Inhibitors of Type III Secretion in Gram-Negative Bacteria
Compounds with similar structures have been synthesized with the aim to obtain potent inhibitors of type III secretion in Gram-negative bacteria .
Mechanism of Action
While the specific mechanism of action for “(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide” is not mentioned in the retrieved papers, thiazole derivatives have been found to exhibit various biological activities. For instance, some thiazole derivatives have been found to inhibit cyclooxygenase, an enzyme involved in inflammation .
properties
IUPAC Name |
(Z)-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-14-9-6-10-15-17(14)20-18(22-15)19-16(21)12-11-13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,20,21)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSDBJXKSNVPTK-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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